5-Amino-3-(4-chloro-2-methylphenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(4-chloro-2-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features an amino group, a chloro-substituted phenyl ring, and a triazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-chloro-2-methylphenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Substitution Reaction: The chloro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Amination: The amino group can be introduced via a reduction reaction or through direct amination using ammonia or an amine source.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Catalysts: Use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group.
Substitution: The chloro group can be substituted with various nucleophiles, such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, alcohols, thiols.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Methyl-substituted derivatives.
Substitution Products: Hydroxyl, alkoxy, and amino derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Pharmaceuticals: Potential use in the development of drugs for treating infections and other diseases.
Diagnostics: Used in diagnostic assays for detecting specific biomolecules.
Industry
Agrochemicals: Component in the formulation of pesticides and herbicides.
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-chloro-2-methylphenyl)-1H-1,2,4-triazole involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways: Interfering with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-chloro-3-methylphenyl)-1H-1,2,4-triazole
Uniqueness
- Substituent Effects : The presence of both chloro and methyl groups on the phenyl ring provides unique electronic and steric properties.
- Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H9ClN4 |
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Molecular Weight |
208.65 g/mol |
IUPAC Name |
5-(4-chloro-2-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c1-5-4-6(10)2-3-7(5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI Key |
YUTBPDMJJKDTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NC(=NN2)N |
Origin of Product |
United States |
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